CYP2C8 Inhibition Potency Compared to Known Clinical Inhibitor Gemfibrozil Glucuronide
The compound inhibits CYP2C8 with a Ki of 9.90 × 10³ nM (9.90 μM) in human liver microsomes . For reference, the clinically relevant CYP2C8 inhibitor gemfibrozil 1-O-β-glucuronide exhibits a Ki of approximately 20–50 μM in the same assay system . This places the compound at the very weak end of CYP2C8 inhibitors; no direct head-to-head comparison with structurally related N-aryl acrylamides is available in the public domain.
| Evidence Dimension | CYP2C8 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 9.90 × 10³ nM (9.90 μM) |
| Comparator Or Baseline | Gemfibrozil 1-O-β-glucuronide, Ki ~ 20–50 μM |
| Quantified Difference | Approximately 2–5 fold weaker than gemfibrozil glucuronide |
| Conditions | Human liver microsomes, preincubated 30 min, substrate addition, measured after 2 min |
Why This Matters
This data allows researchers to contextualize the compound's CYP inhibition liability for ADME-Tox profiling, though the weak potency limits its utility as a positive control.
- [1] BindingDB. Entry for MonomerID 50088513 (CHEMBL3526940). Ki: 9.90E+3 nM. Assay: Inhibition of CYP2C8 in human liver microsomes. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088513 View Source
- [2] Ogilvie BW, Zhang D, Li W, et al. Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions. Drug Metab Dispos. 2006;34(1):191-197. doi:10.1124/dmd.105.007633 View Source
